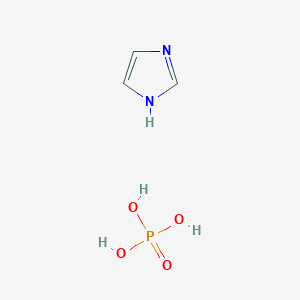
Phosphoric acid--1H-imidazole (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid–1H-imidazole (1/1) is a compound formed by the combination of phosphoric acid and 1H-imidazole in a 1:1 molar ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid–1H-imidazole (1/1) typically involves the reaction of phosphoric acid with 1H-imidazole under controlled conditions. One common method involves mixing equimolar amounts of phosphoric acid and 1H-imidazole in a suitable solvent, such as methanol or water, and allowing the reaction to proceed at room temperature. The reaction can be represented as follows:
H3PO4+C3H4N2→H3PO4⋅C3H4N2
Industrial Production Methods
In an industrial setting, the production of phosphoric acid–1H-imidazole (1/1) may involve more sophisticated techniques to ensure high purity and yield. This could include the use of automated reactors, precise temperature control, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid–1H-imidazole (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, although these are less common.
Substitution: The imidazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents like methanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted imidazoles.
Scientific Research Applications
Phosphoric acid–1H-imidazole (1/1) has numerous applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including the synthesis of heterocyclic compounds.
Biology: The compound has been studied for its potential role in enzyme catalysis and as a model for biological phosphate transfer reactions.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial and anticancer properties.
Industry: In industrial applications, it is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which phosphoric acid–1H-imidazole (1/1) exerts its effects involves the interaction of the imidazole ring with various molecular targets. The imidazole ring can act as a nucleophile, participating in reactions with electrophilic centers in other molecules. Additionally, the phosphoric acid component can facilitate proton transfer reactions, making the compound an effective catalyst in certain chemical processes.
Comparison with Similar Compounds
Phosphoric acid–1H-imidazole (1/1) can be compared with other similar compounds, such as:
Phosphoric acid–1H-benzimidazole (1/1): This compound has a similar structure but with a benzimidazole ring instead of an imidazole ring. It exhibits different chemical properties and applications.
Phosphoric acid–1H-triazole (1/1): The triazole ring in this compound provides unique reactivity compared to the imidazole ring, making it suitable for different applications.
Phosphoric acid–1H-pyrazole (1/1):
Properties
CAS No. |
61695-94-1 |
|---|---|
Molecular Formula |
C3H7N2O4P |
Molecular Weight |
166.07 g/mol |
IUPAC Name |
1H-imidazole;phosphoric acid |
InChI |
InChI=1S/C3H4N2.H3O4P/c1-2-5-3-4-1;1-5(2,3)4/h1-3H,(H,4,5);(H3,1,2,3,4) |
InChI Key |
LPXDNEQTGPFOPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN1.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















